4,6-dimethylpyrimidine-5-carbaldehyde
Description
4,6-Dimethylpyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine backbone substituted with methyl groups at positions 4 and 6 and a carbaldehyde functional group at position 3. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in constructing pharmacologically active heterocycles. The methyl groups enhance lipophilicity, while the aldehyde group enables nucleophilic additions and condensations, such as forming Schiff bases or participating in multicomponent reactions .
Properties
CAS No. |
1369345-87-8 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Key parameters influencing yield include:
-
Temperature : Lower temperatures (0–10°C) minimize side reactions like N-formylation.
-
Reagent stoichiometry : Excess POCl₃ (4–5 equivalents) ensures complete conversion.
-
Work-up : Neutralization with aqueous NaOH post-reaction prevents hydrolysis of the formyl group.
Table 1. Vilsmeier-Haack Formylation of Pyrimidine Analogues
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4,6-Dihydroxypyrimidine | POCl₃/DMF, reflux | 53–68 | |
| 6-Amino-3-methyluracil | POCl₃/DMF, 50°C | 98 |
Cyclocondensation Strategies
Constructing the pyrimidine ring with pre-installed methyl and formyl groups offers a direct route. This approach often utilizes β-diketones or β-keto aldehydes condensed with urea or amidines.
β-Keto Aldehyde-Based Synthesis
Reacting a β-keto aldehyde (e.g., 3-formylpentane-2,4-dione) with urea under acidic or basic conditions generates the pyrimidine nucleus. For example:
This method avoids post-synthetic modifications but requires stable β-keto aldehydes, which are often synthesized via Claisen condensations or oxidation of allylic alcohols .
Friedländer Annulation
Adapting the Friedländer reaction, 4-aminopyrimidine-5-carbaldehydes (e.g., from Vilsmeier formylation) react with ketones like acetophenone in the presence of BF₃·Et₂O to form fused pyrido[2,3-d]pyrimidines. While this yields bicyclic systems, modifying the ketone component could hypothetically yield 4,6-dimethyl derivatives.
Functional Group Interconversion
Oxidation of 5-Hydroxymethyl Precursors
Oxidizing 5-hydroxymethyl-4,6-dimethylpyrimidine to the aldehyde remains underexplored due to over-oxidation risks. However, Swern oxidation (oxalyl chloride/DMSO) or TEMPO-mediated oxidation may achieve controlled conversion:
Halogenation-Alkylation Sequences
Starting from 4,6-dichloropyrimidine-5-carbaldehyde, nucleophilic substitution with methyl Grignard reagents (CH₃MgBr) could theoretically install methyl groups. However, chloropyrimidines typically undergo amination or alkoxylation rather than alkylation, making this route challenging.
Comparative Analysis of Methods
Table 2. Method Efficiency and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Vilsmeier-Haack | High regioselectivity | Requires electron-rich substrates |
| Cyclocondensation | Direct ring formation | β-Keto aldehydes are unstable |
| Oxidation | Potentially straightforward | Over-oxidation to carboxylic acid |
Industrial-Scale Considerations
For bulk synthesis, solvent-free conditions and catalytic BF₃·Et₂O (as in Friedländer reactions) reduce waste and improve atom economy. Additionally, continuous flow systems could enhance the safety of POCl₃ handling during Vilsmeier reactions.
Emerging Techniques
Recent advances in photoredox catalysis and electrochemical synthesis offer greener alternatives. For example, electrochemical formylation of pyrimidines using CO₂ as a carbonyl source could bypass toxic reagents like POCl₃.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions, with nucleophiles such as amines or alkoxides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: 4,6-Dimethylpyrimidine-5-carboxylic acid
Reduction: 4,6-Dimethylpyrimidine-5-methanol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
4,6-Dimethylpyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dimethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The formyl group at the 5-position can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Carbaldehydes
4,6-Dichloropyrimidine-5-carbaldehyde (CAS 5305-40-8)
- Structural Differences : Chlorine atoms replace the methyl groups at positions 4 and 4.
- Electronic Effects : Chlorine’s electron-withdrawing nature increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions compared to the methyl-substituted analog .
- Similarity Score : 0.90 (indicating high structural overlap but distinct reactivity) .
4,6-Dimethoxypyrimidine-5-carbaldehyde (CAS 4558-59-2)
- Structural Differences : Methoxy groups (-OCH₃) replace the methyl groups.
- Electronic Effects : Methoxy groups are electron-donating via resonance, reducing aldehyde electrophilicity. This results in lower reactivity in condensation reactions compared to both chloro- and methyl-substituted derivatives .
- Similarity Score : 0.72 (lower due to differing substituent electronic profiles) .
4,6-Dichloro-2-Morpholinopyrimidine-5-carbaldehyde (CAS 1282537-80-7)
- Structural Differences : A morpholine substituent at position 2 and chlorine atoms at positions 4 and 5.
- Steric and Electronic Effects : The morpholine group introduces steric bulk and moderate electron donation, while chlorine maintains high aldehyde reactivity. This compound has a higher molar mass (262.09 g/mol) and density (1.499 g/cm³) compared to the dimethyl analog .
- Predicted Properties : Boiling point 446.5°C, pKa -2.69 (acidic due to chloro substituents) .
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (CAS 5604-46-6)
- Structural Differences: An amino group (-NH₂) at position 2 and chlorine atoms at 4 and 6.
- Electronic Effects: The amino group strongly donates electrons, further activating the aldehyde for nucleophilic attack. This contrasts with the methyl-substituted compound, where electron donation is weaker .
- Similarity Score : 0.79 (moderate structural similarity but divergent reactivity) .
4,6-Dihydroxypyrimidine-5-carbaldehyde
- Structural Differences : Hydroxyl groups (-OH) replace the methyl groups.
- Physicochemical Properties : Increased hydrogen bonding capacity improves solubility in polar solvents but reduces lipophilicity. The aldehyde group is less electrophilic than in dichloro analogs due to electron donation from hydroxyl groups .
Research Findings and Implications
- Reactivity Trends: Chlorine and amino substituents increase aldehyde reactivity, while methyl and methoxy groups reduce it. This dictates their use in different synthetic pathways—e.g., dichloro derivatives are preferred for rapid condensations, whereas dimethyl variants may require catalysts .
- Biological Relevance : Chloro-substituted pyrimidine carbaldehydes are more common in drug discovery due to their ability to form stable interactions with biological targets. Methyl-substituted analogs may offer improved metabolic stability .
- Synthetic Flexibility: The dimethyl compound’s lipophilicity makes it suitable for reactions in non-polar solvents, expanding its utility in materials science .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-dimethylpyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via formylation of 4,6-dimethylpyrimidine intermediates. Key precursors like 4-aminopyrimidine-5-carbaldehydes (structurally analogous) are often used to construct fused pyrimidine systems via cyclocondensation or nucleophilic substitution . Reaction optimization typically involves controlling temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF). Monitoring via HPLC ensures intermediate purity, with yields improved by slow addition of formylating agents (e.g., POCl3-DMF) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm aldehyde proton (~9.8 ppm) and methyl group environments (δ 2.3–2.5 ppm).
- IR : A strong carbonyl stretch (~1700 cm) verifies the aldehyde functionality.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass validation (e.g., [M+H] at m/z 151.087). Chromatographic purity checks (HPLC, >95%) are critical for downstream applications .
Q. How is crystallographic data for this compound obtained and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data refinement uses SHELXL (for small molecules) to resolve hydrogen bonding and packing motifs. Challenges like twinning require iterative refinement with SHELXPRO or Olex2 .
Advanced Research Questions
Q. What role do steric and electronic effects of methyl groups play in the reactivity of this compound?
- Methodological Answer : The methyl groups at positions 4 and 6 create steric hindrance, directing nucleophilic attacks (e.g., amines, hydrazines) to the aldehyde group. Computational studies (DFT) compare charge distribution with analogs like 4,6-dichloropyrimidine-5-carbaldehyde. Substituent effects are quantified via Hammett plots using kinetic data from reactions with Grignard reagents .
Q. How can hydrogen bonding patterns in this compound crystals inform co-crystal design?
- Methodological Answer : Graph set analysis (Etter’s rules) identifies recurrent motifs like dimers from aldehyde-carbonyl interactions. Hydrogen bond donor-acceptor distances (2.8–3.0 Å) are mapped using Mercury software. Co-crystallization with carboxylic acids (e.g., oxalic acid) enhances stability via O–H···O/N interactions .
Q. What strategies resolve contradictions in enzyme inhibition data for pyrimidine carbaldehyde derivatives?
- Methodological Answer : Discrepancies in IC values (e.g., μM vs. nM ranges) arise from assay conditions (pH, temperature) or enzyme isoforms. Standardize protocols using:
- Fluorescence polarization assays with recombinant enzymes.
- Molecular docking (AutoDock Vina) to validate binding poses.
- SAR studies comparing methyl vs. halogen substituents on inhibitory potency .
Q. How do computational models predict the tautomeric equilibrium of this compound in solution?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates tautomer stability (e.g., aldehyde vs. enol forms). Solvent effects (PCM model) and NMR chemical shift predictions (GIAO method) validate dominant tautomers. Experimental validation uses C NMR in DMSO-d .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
